Dihydrodaidzein

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Dihydrodaidzein can be synthesized through chemical synthesis and enzyme catalyzation. The biosynthesis pathway involves the conversion of daidzein to this compound by intestinal bacteria, which play a pivotal role in the biotransformation process . The selection of highly efficient bacterial strains is crucial for the enrichment and substantial synthesis of this compound .

Industrial Production Methods: In industrial settings, this compound can be produced using a novel oxygen-tolerant bovine rumen bacterium capable of anaerobically bioconverting isoflavones daidzein and genistein to this compound and dihydrogenistein, respectively . The bioconversion rate can be enhanced by adding ascorbic acid to the cultural medium .

化学反応の分析

反応の種類: ジヒドロダイゼインは、還元やラセミ化など、さまざまな化学反応を起こします。 たとえば、ジアステレオ選択的還元反応によってテトラヒドロダイゼインに変換できます 。 さらに、ジヒドロダイゼインラセマーゼは、ジヒドロダイゼインの®-および(S)-エナンチオマーをラセミ体に変換できます .

一般的な試薬と条件:

主要な生成物:

テトラヒドロダイゼイン: ジヒドロダイゼインの還元によって形成されます.

エクオール: 一連の酵素反応によってジヒドロダイゼインから生成されます.

科学的研究の応用

Nutritional Applications

Health Benefits

Dihydrodaidzein is recognized for its phytoestrogenic properties, which can mimic estrogen in the body. Research indicates that it may help in managing metabolic disorders such as obesity and hypertension. A study highlighted that this compound can enhance collagen biosynthesis, potentially reducing skin wrinkles and improving skin health .

Case Study: Metabolic Disorders

In a clinical study involving individuals with metabolic syndrome, supplementation with this compound-rich extracts resulted in significant reductions in body mass index (BMI) and blood pressure levels. Participants who consumed these extracts exhibited improved lipid profiles and reduced markers of inflammation over a 12-week period .

Pharmaceutical Applications

Cancer Research

this compound has been studied for its anticancer properties. It has shown promise in inhibiting the growth of hormone-related cancers such as breast and prostate cancer. The mechanism involves modulation of estrogen receptors and induction of apoptosis in cancer cells .

Case Study: Antitumor Effects

In vitro studies demonstrated that this compound effectively induced apoptosis in breast cancer cell lines by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors . Furthermore, animal models treated with this compound exhibited reduced tumor size and improved survival rates compared to controls.

Cosmetic Applications

Skin Health

Due to its ability to enhance collagen synthesis, this compound is increasingly utilized in cosmetic formulations aimed at anti-aging. Its antioxidant properties also contribute to skin protection against oxidative stress .

Case Study: Cosmetic Formulation

A cosmetic product containing this compound was tested on volunteers over a 6-month period. Results indicated significant improvements in skin elasticity and hydration levels, alongside a reduction in visible wrinkles .

Microbial Production

Biotransformation Research

The production of this compound through microbial fermentation processes has been explored extensively. Specific strains of lactic acid bacteria have been engineered to convert daidzein into this compound efficiently, enhancing its availability for various applications .

| Microbial Strain | Conversion Efficiency (%) | Conditions |

|---|---|---|

| Lactococcus sp. | 89.4 | Anaerobic fermentation |

| MRG-1 | 75 | Specific growth media |

This table summarizes the efficiency of different microbial strains in converting daidzein to this compound under various conditions.

作用機序

ジヒドロダイゼインは、腸内細菌叢との相互作用を通じてその効果を発揮します。 それは腸内細菌によって代謝され、テトラヒドロダイゼインやエクオールなどの代謝物を生成し、これらは生物活性を高めています 。 その機序には、ジヒドロダイゼインが還元やラセミ化などの一連の酵素反応によってこれらの代謝物に変換されることが含まれます .

類似の化合物:

ダイゼイン: ジヒドロダイゼインの前駆体であり、顕著な生物活性を持つイソフラボンです.

ゲニステイン: 大豆由来の別のイソフラボンであり、ジヒドロダイゼインと構造や機能が似ています.

エクオール: 強いエストロゲン活性を持つジヒドロダイゼインの代謝物です.

独自性: ジヒドロダイゼインは、その代謝前駆体であるダイゼインと比較して、より高く、幅広い生物活性を持つ点でユニークです 。 それは骨粗鬆症の活性やその他の健康上の利点を向上させており、科学研究において非常に興味深い化合物となっています .

類似化合物との比較

Daidzein: The precursor of dihydrodaidzein, also an isoflavone with significant biological activity.

Genistein: Another isoflavone derived from soy, similar in structure and function to this compound.

Equol: A metabolite of this compound with potent estrogenic activity.

Uniqueness: this compound is unique due to its higher and broader biological activity compared to its metabolic precursor daidzein . It exhibits improved osteoporosis activity and other health benefits, making it a compound of significant interest in scientific research .

生物活性

Dihydrodaidzein is a metabolite of daidzein, a soy isoflavone, and has garnered attention for its potential biological activities, particularly concerning human health. This article synthesizes current research findings on the biological activity of this compound, including its metabolic pathways, effects on gut microbiota, and implications for human health.

Metabolism and Conversion

This compound is primarily produced from daidzein through the action of gut microbiota. The conversion of daidzein to this compound is facilitated by specific bacteria in the intestinal tract. Notably, a study identified a strain of Lactococcus that possesses a novel enzyme, this compound racemase (l-DDRC), which plays a crucial role in the biosynthesis of equol from this compound. This enzyme allows for the conversion of both enantiomers of this compound into racemic mixtures, which are further metabolized into equol, a compound with significant biological activity .

Biological Activities

This compound exhibits several biological activities that contribute to its potential health benefits:

- Antioxidant Activity : this compound has been shown to possess antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells. This activity is crucial for preventing cellular damage and may play a role in reducing the risk of chronic diseases .

- Anticancer Properties : Research indicates that this compound may exhibit antiproliferative effects against various tumor cells. It has been linked to inhibiting cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

- Estrogenic Effects : As a phytoestrogen, this compound can mimic estrogen in the body, potentially influencing hormonal balance and providing benefits in conditions such as menopausal symptoms and osteoporosis .

Interaction with Gut Microbiota

The metabolism of this compound is significantly influenced by gut microbiota. Studies have shown that specific bacterial strains can enhance the conversion of dietary isoflavones into bioactive metabolites like equol. For instance, Clostridium sp. strain Julong 732 was identified as capable of converting this compound into equol under anaerobic conditions . This conversion not only enhances the bioavailability of these compounds but also contributes to the overall health-promoting effects associated with dietary isoflavones.

Case Studies and Research Findings

Several studies have investigated the effects and mechanisms of action of this compound:

- Study on Antioxidant Activity : A study demonstrated that this compound effectively scavenged free radicals in vitro, suggesting its potential as a natural antioxidant agent .

- Anticancer Mechanism : In vitro experiments showed that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis and modulating cell cycle progression .

- Microbial Conversion Studies : Research involving fecal microbiota transplantation revealed that adding isoflavone-metabolizing bacteria could significantly enhance the metabolism of dietary isoflavones, leading to increased levels of bioactive metabolites like equol and potentially improving health outcomes .

Summary Table: Biological Activities of this compound

特性

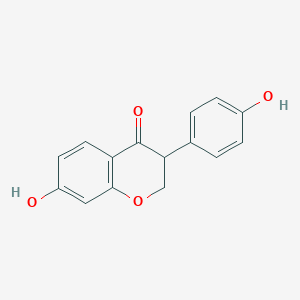

IUPAC Name |

7-hydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-7,13,16-17H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYXBPPMXZIHKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70912308 | |

| Record name | Dihydrodaidzein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70912308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dihydrodaidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17238-05-0 | |

| Record name | (±)-Dihydrodaidzein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17238-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoflavanone, 4',7-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrodaidzein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70912308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydrodaidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

250 °C | |

| Record name | Dihydrodaidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。